molecular formula C15H12O7 B2748275 Dihydroquercetin CAS No. 98006-93-0

Dihydroquercetin

Cat. No. B2748275
CAS RN: 98006-93-0
M. Wt: 304.254
InChI Key: CXQWRCVTCMQVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07348475B2

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C=O)=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Lyophilized extract for 100 mg of dry kernels
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.5 mL of vanillin
CUSTOM
Type
CUSTOM
Details
produces bright red color

Outcomes

Product
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
CN(C)C(C=O)=CC1=CC=CC=C1
Name
Type
product
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07348475B2

Procedure details

Working solution of 1% vanillin was prepared by dissolving 0.1 g of vanillin in 10 mL of 5 N HCl, whereas 5% dimethylaminocinnamaldehyde (DMACA) was prepared in methanol containing 5% H2SO4. Lyophilized extract for 100 mg of dry kernels was dissolved in 0.5 mL of vanillin or DMACA working solutions. Taxifolin and catechin each at a concentration of 100 ppm were used as reference compounds for color reactions. Because vanillin is catechin-specific and produces bright red color, no color is developed when it reacts with taxifolin. DMACA reacting with catechin produces dark greenish blue color, whereas reacting with taxifolin produces purple color.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1%

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[C:33](=O)[CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1>Cl.CO>[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH3:12][N:13]([C:15](=[CH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)[CH:16]=[O:17])[CH3:14].[CH:25]1[C:30]([CH:31]2[O:41][C:40]3[CH:39]=[C:38]([OH:42])[CH:37]=[C:36]([OH:43])[C:35]=3[CH2:33][CH:32]2[OH:44])=[CH:29][C:28]([OH:45])=[C:27]([OH:46])[CH:26]=1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
dimethylaminocinnamaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(C=O)=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C2C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Lyophilized extract for 100 mg of dry kernels
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 0.5 mL of vanillin
CUSTOM
Type
CUSTOM
Details
produces bright red color

Outcomes

Product
Name
Type
product
Smiles
O=CC1=CC(OC)=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
CN(C)C(C=O)=CC1=CC=CC=C1
Name
Type
product
Smiles
C1=CC(=C(C=C1C2C(CC=3C(=CC(=CC3O2)O)O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.